molecular formula C11H10O4 B291088 4-[(Cyclopropylcarbonyl)oxy]benzoic acid

4-[(Cyclopropylcarbonyl)oxy]benzoic acid

Cat. No.: B291088
M. Wt: 206.19 g/mol
InChI Key: VGKJDXSYXGDITO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Cyclopropylcarbonyl)oxy]benzoic Acid is a high-quality chemical reagent intended solely for research use in laboratory settings. This benzoic acid derivative is characterized by a cyclopropylcarbonyl ester group. Its structural features make it a compound of interest in various research areas, potentially including medicinal chemistry for the synthesis and development of novel bioactive molecules, or as a building block in polymer science. Researchers value this compound for its specific reactivity and potential as a key intermediate in organic synthesis. The exact mechanism of action and full spectrum of applications are subject to ongoing research. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Handling should be conducted by qualified professionals in accordance with all applicable laboratory safety protocols. Disclaimer: The specific applications, research value, and mechanism of action described are potential examples based on its structural class. Please verify the exact properties and suitability for your specific research from authoritative chemical data sources or experimental data.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

4-(cyclopropanecarbonyloxy)benzoic acid

InChI

InChI=1S/C11H10O4/c12-10(13)7-3-5-9(6-4-7)15-11(14)8-1-2-8/h3-6,8H,1-2H2,(H,12,13)

InChI Key

VGKJDXSYXGDITO-UHFFFAOYSA-N

SMILES

C1CC1C(=O)OC2=CC=C(C=C2)C(=O)O

Canonical SMILES

C1CC1C(=O)OC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 4 Cyclopropylcarbonyl Oxy Benzoic Acid and Analogues

Strategies for Constructing the Cyclopropylcarbonyl Unit

The construction of the cyclopropane (B1198618) ring, particularly when adjacent to a carbonyl group, is a cornerstone of this synthetic process. The high ring strain (approximately 27 kcal/mol) of cyclopropanes makes them reactive and synthetically interesting. libretexts.orgmasterorganicchemistry.com Various strategies have been developed to efficiently generate this structural motif.

Intramolecular cyclization reactions are a powerful tool for forming cyclic structures, including the challenging three-membered cyclopropane ring. nih.govuni-kiel.de One prominent strategy is the Michael Initiated Ring Closure (MIRC) reaction. rsc.org This two-step process involves a Michael addition followed by an intramolecular nucleophilic substitution to forge the cyclopropane ring. rsc.org The MIRC approach is highly versatile for creating cyclopropane rings with excellent control over stereochemistry. rsc.org

Another innovative method involves a radical addition-polar cyclization cascade. bris.ac.uk This approach can utilize carboxylic acids as radical precursors, which then participate in a series of reactions, including alkene functionalization, to ultimately form functionalized cyclopropanes. bris.ac.uk For instance, the reaction of a cyclopropyl (B3062369) carboxylic acid with a homoallyl chloride can yield a bis-cyclopropane product, demonstrating the applicability of radical pathways. bris.ac.uk

Table 1: Examples of Cyclization Reactions for Cyclopropane Synthesis

Reaction Type Key Reagents Substrate Example Product Type Reference
MIRC Chiral Ammonium (B1175870) Ylide, Na₂CO₃, NaBr α,β-Unsaturated compound [4.1.0]-bicycloalkane rsc.org

A classic and widely used method for cyclopropane synthesis is the reaction of a carbene or carbenoid with an alkene. libretexts.orgyoutube.com Carbenes, which are neutral species with a divalent carbon atom, can be generated in situ from various precursors like diazomethane (B1218177) or haloforms. libretexts.orgmasterorganicchemistry.com When a carbene reacts with an alkene, it breaks the double bond to form a cyclopropane ring, often preserving the stereochemistry of the original alkene. libretexts.orgyoutube.com For instance, cis-2-butene (B86535) can be converted to cis-1,2-dimethylcyclopropane. libretexts.org

The Simmons-Smith reaction is a well-known carbenoid-based method that utilizes a diiodomethane (B129776) and zinc-copper couple (CH₂I₂/Zn-Cu) to generate a species that reacts like a carbene. libretexts.org This method is stereospecific and effective for converting alkenes to cyclopropanes. libretexts.org Dihalocarbenes, generated from chloroform (B151607) (CHCl₃) and a strong base like potassium hydroxide (B78521) (KOH), can also be used to create dichlorocyclopropanes. libretexts.orgmasterorganicchemistry.com

Table 2: Common Methylene (B1212753) Insertion Reactions for Cyclopropanation

Method Reagents Carbene/Carbenoid Source Key Features Reference
Diazomethane Photolysis CH₂N₂, light (hν) Methylene (CH₂) Highly reactive, potential for side reactions. masterorganicchemistry.com masterorganicchemistry.com
Simmons-Smith CH₂I₂, Zn-Cu Organozinc carbenoid Stereospecific, avoids harsh free carbene. libretexts.org

An alternative to building the cyclopropane ring from scratch is to start with a pre-existing cyclopropyl carboxylic acid or a related precursor and modify it. bris.ac.ukacs.org This approach is particularly valuable for late-stage diversification of complex molecules. bris.ac.uk C-H functionalization has emerged as a powerful strategy for directly installing new groups onto a cyclopropane ring. acs.org For example, palladium-catalyzed reactions can achieve γ-arylation of cycloalkane carboxylic acids, demonstrating the potential to modify carbocyclic structures directly. nih.gov

Furthermore, cyclopropene (B1174273) derivatives, which contain a double bond within the three-membered ring, serve as versatile synthons. acs.org These strained alkenes can undergo various transformations. For example, the carboxylic acid ester group in a functionalized cyclopropene can be reduced to an alcohol or converted into a redox-active ester, which is a precursor for radical-based transformations. acs.org

Formation of the Aromatic Ester Linkage

The final key step in synthesizing 4-[(Cyclopropylcarbonyl)oxy]benzoic acid is the formation of the ester bond between the cyclopropanecarbonyl moiety and the 4-hydroxybenzoic acid or a related derivative. This can be achieved through two primary pathways: esterification of a benzoic acid with a cyclopropyl alcohol or acylation of a hydroxybenzoate with an activated cyclopropylcarbonyl species.

Esterification is a fundamental reaction in organic chemistry, typically involving the condensation of a carboxylic acid and an alcohol. youtube.comdergipark.org.tr The Fischer esterification, which uses an acid catalyst (like H₂SO₄) and often an excess of the alcohol, is a traditional method. usm.my To drive the equilibrium towards the product, water is typically removed as it is formed. google.com

Modern variations include using solid acid catalysts, such as modified Montmorillonite K10 clay, which can facilitate the reaction under solvent-free conditions. ijstr.org Microwave-assisted organic synthesis (MAOS) has also been employed to accelerate esterification reactions, significantly reducing reaction times. usm.my For instance, the esterification of substituted benzoic acids with primary alcohols generally gives high yields. usm.myijstr.org In the context of the target molecule, this would involve reacting a suitable benzoic acid derivative with cyclopropylmethanol.

Table 3: Catalytic Systems for Esterification of Benzoic Acids

Catalyst System Alcohol Type Conditions Key Advantages Reference
H₂SO₄ (catalytic) Primary alcohols (e.g., ethanol) Microwave, sealed-vessel Rapid reaction times. usm.my usm.my
Phosphoric acid-modified Montmorillonite K10 Methanol, Benzyl alcohol Solvent-free, reflux Environmentally benign, high yield. ijstr.org ijstr.org
Tin(II) compounds C7-C13 alcohols Distillation, 160-250 °C High purity, no base treatment needed. google.com google.com

An alternative and often more reactive approach to ester formation is the acylation of an alcohol with an activated carboxylic acid derivative, such as an acyl halide. youtube.com In this strategy, cyclopropanecarbonyl chloride would be reacted with 4-hydroxybenzoic acid or its ester. Acyl chlorides are highly reactive electrophiles that readily react with alcohols to form esters. youtube.comnih.gov These reactions are often performed in the presence of a non-nucleophilic base, like pyridine, to neutralize the HCl byproduct. youtube.com

The reactivity of acyl halides can be influenced by electronic and steric factors. youtube.com Other activated derivatives, such as those formed with N,N'-carbonyldiimidazole, can also be used. For example, 4-(cyclopropanecarboxamido)benzoic acid has been synthesized by activating cyclopropanecarboxylic acid with N,N'-carbonyldiimidazole before reacting it with 4-aminobenzoic acid. researchgate.net A similar activation strategy could be applied for ester synthesis. Palladium-catalyzed cross-coupling reactions of acyl chlorides with various nucleophiles also represent a modern method for forming such bonds. organic-chemistry.orgtnstate.edu

Functionalization of the Benzoic Acid Core

The benzoic acid framework is a common structural motif in a vast array of molecules, including drugs and natural products. nih.govresearchgate.net The ability to selectively introduce functional groups onto this aromatic ring is a key tool for synthetic chemists. The carboxyl group itself can act as a directing group, influencing the position of subsequent reactions.

Directing group-assisted C-H activation has become a primary strategy for achieving site-selective functionalization. researchgate.net The carboxylate group in benzoic acids is an ideal directing group because it is common in organic molecules and can be easily removed or converted into other functional groups after the reaction. researchgate.net

Typically, the carboxylate group coordinates with a transition metal catalyst, forming a cyclic intermediate that brings the catalyst close to the C-H bonds at the ortho positions (the carbons adjacent to the carboxyl-bearing carbon). wikipedia.org This proximity effect facilitates the selective breaking of the ortho C-H bond. Ruthenium and palladium-based catalysts are frequently used for these transformations. For instance, a ruthenium-catalyzed reaction allows for the specific introduction of an allyl group at the ortho position of benzoic acids at a relatively low temperature of 50 °C. nih.gov Similarly, a palladium catalyst supported by an Ac-Ile-OH ligand can achieve ortho-arylation of benzoic acids with aryl iodides at room temperature. acs.org

Achieving functionalization at the meta position (the second carbon away from the carboxyl group) is significantly more challenging because it requires bypassing the intrinsic preference for ortho-activation. nih.govresearchgate.netwikipedia.org This has been addressed by designing specialized templates that attach to the carboxylic acid. These templates contain a directing group of their own, positioned to direct a catalyst to the remote meta C-H bond. A notable protocol uses a nitrile-based sulfonamide template with a palladium(II) catalyst to achieve meta-C-H olefination of a wide range of benzoic acid derivatives, using molecular oxygen as the final oxidant. nih.govresearchgate.net

Table 1: Comparison of Ortho- and Meta-Selective C-H Functionalization Strategies for Benzoic Acids
SelectivityCatalyst SystemDirecting Group/StrategyReaction TypeReference
Ortho[Ru(p-cymene)Cl₂]₂Inherent Carboxylate GroupAllylation nih.gov
OrthoPd with Ac-Ile-OH ligandInherent Carboxylate GroupArylation acs.org
MetaPd(II)Nitrile-based Sulfonamide TemplateOlefination / Acetoxylation nih.govresearchgate.net

The introduction of halogen or amino groups onto the benzoic acid ring is a valuable transformation for building molecular complexity.

Halogenation: Classical electrophilic aromatic substitution, such as bromination in the presence of a Lewis acid like ferric bromide (FeBr₃), occurs at the meta position. youtube.com This is because the carboxyl group is an electron-withdrawing group that deactivates the aromatic ring towards electrophilic attack, directing incoming electrophiles to the meta position. youtube.compatsnap.com However, modern C-H activation methods can override this electronic preference. An iridium-catalyzed process enables the selective ortho-monoiodination of para-substituted benzoic acids, demonstrating high selectivity for mono-halogenation over di-halogenation even when two ortho positions are available. researchgate.net

Amination: Directing the amination of C-H bonds is a powerful method for creating aniline (B41778) derivatives. rsc.org The carboxylate group can direct this functionalization to the ortho position. An iridium-catalyzed method allows for the ortho-amination of a wide array of benzoic acids with high selectivity, proving robust enough for automated high-throughput experimentation. nih.gov Similarly, rhodium(III)-catalyzed C-H amination of benzoic acids using anthranils as the nitrogen source effectively produces valuable anthranilic acid derivatives. researchgate.net A practical, metal-free method for ortho-amination involves the rearrangement of acyl O-hydroxylamines, which works well even for electron-deficient benzoic acids. rsc.org For broader applications, a general copper-catalyzed method using an aminoquinoline auxiliary as a directing group can achieve amination of the β-C(sp²)-H bonds of benzoic acid derivatives with a wide variety of amines. nih.gov

Table 2: Selected Methods for Directed Functionalization of Benzoic Acid
FunctionalizationPositionCatalyst/ReagentKey FeaturesReference
BrominationMetaBr₂ / FeBr₃Classical electrophilic aromatic substitution. youtube.com
IodinationOrthoIridium CatalystHigh mono-selectivity under mild conditions. researchgate.net
AminationOrthoIridium CatalystHigh selectivity, suitable for high-throughput screening. nih.gov
AminationOrthoRhodium(III) CatalystUses anthranils as the aminating agent. researchgate.net
AminationOrthoTrifluoroacetic acid (catalyst-free)Rearrangement of acyl O-hydroxylamines. rsc.org

Novel and Sustainable Synthetic Approaches for Structurally Related Compounds

Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally friendly methods. Continuous flow and advanced catalytic approaches are at the forefront of this movement for producing compounds structurally related to this compound.

Continuous flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers numerous advantages over traditional batch processing, including enhanced safety, better process control, reduced reaction times, and easier scalability. rsc.org This technology has been successfully applied to the synthesis of benzoic acid derivatives.

A notable example is the synthesis of 2,2′-diselenobis(benzoic acid) (DSBA), a key building block for various organoselenium compounds. rsc.orgrsc.org Using water as a solvent, the continuous flow synthesis of DSBA was achieved in a remarkably short reaction time of just 90 seconds with excellent yield. rsc.orgrsc.org Another study detailed the scaling-up of benzoic acid alkylation from a microflow capillary reactor to a larger milliflow reactor, demonstrating the industrial applicability of the technique. acs.org Esterification of benzoic acid has also been successfully performed in a continuous flow microwave reactor. researchgate.net These examples highlight the potential of flow chemistry to streamline the production of benzoic acid analogues. uchile.cl

Catalysis is fundamental to the efficient synthesis of both the cyclopropane ring and the benzoic acid core.

Cyclopropane Synthesis: Cyclopropanes are highly valuable motifs, often used to improve the properties of drug candidates. acs.orgrsc.org A primary method for their synthesis involves the reaction of an olefin with a metal carbene, which is a highly reactive species. taylorfrancis.com Rhodium(II) carboxylates are particularly effective catalysts for this transformation, reacting with diazo compounds to generate the transient metal carbene. taylorfrancis.com Copper catalysts also play a significant role in cyclopropanation reactions. google.com More recently, sustainable methods like hydrogen borrowing catalysis have been developed for the α-cyclopropanation of ketones. acs.org This approach uses a metal catalyst to generate an enone in situ, which then undergoes an intramolecular reaction to form the cyclopropane ring. acs.org

Benzoic Acid Synthesis: On an industrial scale, benzoic acid is produced commercially through the partial oxidation of toluene (B28343) using oxygen, a process catalyzed by cobalt or manganese naphthenates. patsnap.comwikipedia.orgresearchgate.net This method is efficient and utilizes abundant starting materials. wikipedia.org Other catalytic methods include the conversion of lignocellulosic biomass into benzoic acid, which involves the catalytic pyrolysis of sawdust to aromatics, followed by the liquid-phase oxidation of the resulting toluene-rich fraction. researchgate.net Boric acid has also been shown to catalyze the amidation of benzoic acid under mild conditions. asianpubs.org

Table 3: Catalytic Methods in the Synthesis of Core Moieties
Target MoietyCatalytic ApproachCatalyst ExampleStarting MaterialsReference
CyclopropaneMetal Carbene AdditionRhodium(II) carboxylatesOlefin + Diazo compound taylorfrancis.com
CyclopropaneHydrogen BorrowingRuthenium-MACHOKetone + Alcohol with leaving group acs.org
Benzoic AcidPartial OxidationCobalt or Manganese naphthenatesToluene + Oxygen patsnap.comwikipedia.org
Benzoic AcidBiomass ConversionMnO₂/NHPISawdust-derived aromatics researchgate.net

Mechanistic Organic Chemistry and Reactivity of 4 Cyclopropylcarbonyl Oxy Benzoic Acid

Reactivity of the Cyclopropyl (B3062369) Ring System

The three-membered ring of cyclopropane (B1198618) is characterized by significant ring strain, estimated to be around 29.0 kcal per mole, which makes it susceptible to ring-opening reactions. wikipedia.org This high degree of strain arises from bond angles of 60°, a significant deviation from the ideal sp³ bond angle of 109.5°, and torsional strain from eclipsed hydrogen atoms. libretexts.org

Ring-Opening Reactions: Pathways and Selectivity

The strained C-C bonds of the cyclopropyl ring can be cleaved under various conditions, including thermal, photochemical, and catalytic activation. beilstein-journals.orgmdpi.com Ring-opening reactions can proceed through different mechanistic pathways, such as homolytic, heterolytic, and radical pathways. beilstein-journals.org

Homolytic Cleavage: This pathway involves the breaking of a C-C bond to form a diradical intermediate. This is often initiated by heat or light.

Heterolytic Cleavage: This pathway involves the breaking of a C-C bond to form a carbocation and a carbanion, or a zwitterionic intermediate. mdpi.com This is often facilitated by acids, bases, or electrophiles. For instance, the ring opening of a cyclopropyl cation to an allyl cation is a known electrocyclic reaction. youtube.com

Radical Pathways: Radical addition to a cyclopropane derivative can induce ring-opening. For example, the addition of a radical to a methylenecyclopropane can lead to the formation of a cyclopropyl-substituted carbon radical, which then undergoes ring-opening to an alkyl radical. beilstein-journals.orgnih.gov

The selectivity of ring-opening reactions is influenced by the substituents on the cyclopropyl ring. In donor-acceptor (D-A) cyclopropanes, the bond between the carbon atoms bearing the donor and acceptor groups is selectively cleaved due to a "push-pull" effect that stabilizes the resulting 1,3-zwitterionic intermediate. mdpi.com The stereochemistry of the ring-opening can also be highly selective. For example, the solvolysis of certain cyclopropyl derivatives proceeds in a disrotatory manner, as predicted by the Woodward-Hoffmann rules. tue.nl

Table 1: Pathways of Cyclopropane Ring-Opening Reactions

PathwayInitiatorIntermediateKey Features
HomolyticHeat, LightDiradicalInvolves symmetrical bond breaking.
HeterolyticAcids, Bases, ElectrophilesCarbocation/Carbanion, ZwitterionInvolves unsymmetrical bond breaking and is influenced by substituent electronic effects. mdpi.com
RadicalRadical InitiatorsRadicalProceeds via a chain mechanism and is common for substituted cyclopropanes like methylenecyclopropanes. beilstein-journals.orgnih.gov

Influence of Substituents on Cyclopropyl Ring Strain and Reactivity

Substituents can have a significant impact on the strain energy and reactivity of the cyclopropyl ring. acs.org Electron-withdrawing groups, such as the carbonyl group in 4-[(Cyclopropylcarbonyl)oxy]benzoic acid, can polarize the adjacent C-C bonds, making them more susceptible to nucleophilic attack. nih.gov Conversely, electron-donating groups can stabilize an adjacent positive charge that may develop during a ring-opening reaction. mdpi.com

The position of the substituent also plays a crucial role. For instance, in donor-acceptor cyclopropanes, the vicinal arrangement of electron-donating and electron-withdrawing groups significantly lowers the activation energy for ring-opening. mdpi.com The steric bulk of substituents can also influence reactivity by hindering the approach of reagents. researchgate.net

Table 2: Effect of Substituent Type on Cyclopropane Reactivity

Substituent TypeElectronic EffectInfluence on Ring StrainImpact on Reactivity
Electron-Withdrawing (e.g., -COR, -CN)Inductive withdrawal, Mesomeric withdrawalCan increase polarization of ring bondsGenerally increases susceptibility to nucleophilic ring-opening. nih.gov
Electron-Donating (e.g., -OR, -Alkyl)Inductive donation, Mesomeric donationCan stabilize adjacent carbocationic intermediatesCan facilitate electrophilic or acid-catalyzed ring-opening. mdpi.com
Alkyl GroupsInductive donationCan have a meaningful effect on strain energy. acs.orgCan influence the regioselectivity of ring-opening.

Catalyzed Cyclopropane Transformations

Transition metals and other catalysts can facilitate a variety of transformations of the cyclopropane ring that might not be accessible under thermal or photochemical conditions. acs.orgnih.govtohoku.ac.jp These reactions often proceed through the formation of a metallacyclobutane intermediate resulting from the oxidative addition of the transition metal into a C-C bond of the cyclopropane. wikipedia.org

Rhodium-catalyzed reactions: Rhodium complexes are known to catalyze the C-C bond activation of strained cyclopropanes, leading to the formation of various cyclic compounds. wikipedia.org

Lewis acid catalysis: In donor-acceptor cyclopropanes, Lewis acids can activate the electron-withdrawing group, facilitating nucleophilic attack and subsequent ring-opening. snnu.edu.cn

Organocatalysis: Chiral amines have been used as catalysts in enantioselective cyclopropanation reactions. princeton.edu

Reactivity of the Benzoic Acid Ester Moiety

The benzoic acid ester group in this compound also imparts specific reactivity to the molecule, particularly at the ester linkage and the aromatic ring.

Hydrolysis and Transesterification Mechanisms

Esters can undergo hydrolysis to yield a carboxylic acid and an alcohol, a reaction that can be catalyzed by either acid or base. ucalgary.ca

Base-catalyzed hydrolysis (Saponification): This is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses to expel the alkoxide leaving group, which subsequently deprotonates the newly formed carboxylic acid. ucalgary.ca

Acid-catalyzed hydrolysis: This is a reversible reaction that begins with the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, the alcohol is eliminated, and the carboxylic acid is regenerated. ucalgary.ca

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com The mechanism is analogous to that of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. masterorganicchemistry.com This reaction is typically an equilibrium process, and an excess of the reactant alcohol is often used to drive the reaction to completion. masterorganicchemistry.comtcu.edu

Electrophilic Aromatic Substitution Patterns in Benzoic Acid Esters

The ester group (-COOR) and the carboxylic acid group (-COOH) attached to the benzene (B151609) ring are deactivating, meta-directing groups in electrophilic aromatic substitution (EAS) reactions. libretexts.orgmsu.eduquora.comwikipedia.org This is due to the electron-withdrawing nature of the carbonyl group, which deactivates the aromatic ring towards electrophilic attack by pulling electron density away from it. msu.edu

The deactivating effect is a result of both the inductive effect of the electronegative oxygen atoms and the resonance effect, where the carbonyl group withdraws electron density from the ring. quora.com This withdrawal of electron density is more pronounced at the ortho and para positions, making the meta position relatively more electron-rich and therefore the preferred site of electrophilic attack. libretexts.orgquora.com For example, the nitration of a benzoic ester predominantly yields the meta-nitro product. libretexts.orgmsu.edu

Table 3: Directing Effects of Substituents in Electrophilic Aromatic Substitution

SubstituentActivating/DeactivatingDirecting EffectRationale
-COOR (Ester)DeactivatingMetaElectron-withdrawing through induction and resonance, destabilizing the arenium ion intermediate for ortho and para attack. libretexts.orgmsu.eduquora.com
-COOH (Carboxylic Acid)DeactivatingMetaSimilar to the ester group, it is strongly electron-withdrawing. quora.com

Nucleophilic Acyl Substitution at the Ester Carbonyl

The reactivity of the ester carbonyl in this compound is notably modulated by the adjacent cyclopropyl group. Esters of cyclopropanecarboxylic acid exhibit significantly enhanced stability against both acid- and base-catalyzed hydrolysis compared to other esters. nih.gov This increased stability is attributed to stereoelectronic effects, specifically hyperconjugative stabilization provided by the cyclopropyl group. nih.govamphoteros.com The strained C-C bonds of the cyclopropane ring have a high degree of p-character, allowing them to act as effective π-electron donors. stackexchange.com This leads to a stabilizing hyperconjugative donation from the cyclopropane's Walsh orbitals into the antibonding π* orbital of the carbonyl group (π*(CO)). amphoteros.com This interaction lowers the ground-state energy of the ester, thereby increasing the activation energy required for nucleophilic attack and slowing the rate of hydrolysis. amphoteros.com

Studies comparing the hydrolytic stability of various esters have quantified this effect. For instance, the substitution of an isopropyl group with a cyclopropyl group in an ester can result in a stabilization of approximately 2 kcal/mol. amphoteros.com A practical demonstration of this enhanced stability is seen in prodrug design, where a cyclopropane analogue of the antiviral drug valacyclovir showed a dramatically increased half-life under physiological conditions. nih.gov

Table 1: Comparative Hydrolytic Stability of Esters

Compound R Group Half-life (t½) at 40°C, pH 6
Valacyclovir Isopropyl 69.7 h
Cyclopropane Analogue Cyclopropyl >300 h

Data sourced from studies on prodrug stability, illustrating the effect of the cyclopropyl group. nih.gov

Interplay Between Aromatic and Cyclopropyl Moieties

The chemical behavior of this compound is not merely a sum of its parts but is defined by the electronic communication between the aromatic ring and the cyclopropyl group through the ester bridge.

Inductive and Resonance Effects Across the Ester Linkage

The cyclopropyl group and the 4-carboxyphenyl group exert opposing electronic effects that are transmitted across the ester linkage. The cyclopropyl group, due to the high p-character of its C-C bonds, acts as an electron-donating group through hyperconjugation, as discussed previously. amphoteros.comstackexchange.com This donation enriches the electron density of the ester carbonyl oxygen.

Conversely, the 4-carboxyphenyl group is strongly electron-withdrawing. The carboxylic acid moiety withdraws electron density from the aromatic ring through both a negative inductive effect (-I) and a negative resonance effect (-M). This withdrawal of electron density makes the phenoxy oxygen of the ester a poorer leaving group, which could potentially decrease the rate of nucleophilic acyl substitution compared to an ester with a less electron-withdrawing aryl group. The interplay of the electron-donating cyclopropyl group stabilizing the ester's ground state and the electron-withdrawing benzoic acid moiety affecting the leaving group's ability creates a complex reactivity profile.

The ability of a cyclopropane ring to transmit electronic effects is a subject of ongoing study, with evidence suggesting it can participate in conjugation, behaving analogously to a double bond in certain contexts. amphoteros.comstackexchange.com This transmission can occur in the ground state but is often more significant in transition states or excited states. stackexchange.com

Conformational Analysis and its Impact on Reactivity

The three-dimensional arrangement of the cyclopropyl, ester, and aromatic components has a profound impact on the molecule's reactivity. The conformation of esters is typically dominated by a preference for the s-Z (or s-trans) arrangement, where the alkyl group (cyclopropyl) is cis to the carbonyl oxygen, due to reduced steric hindrance and favorable orbital overlap. msu.edu The rotational barrier around the O-CO bond in simple esters is significant, often in the range of 12-13 kcal/mol. msu.edu

For this compound, additional rotational degrees of freedom exist, including the rotation of the cyclopropyl group relative to the carbonyl plane and the rotation of the benzoic acid moiety. The dihedral angle between the plane of the cyclopropyl ring and the carbonyl group is critical for optimal hyperconjugative stabilization. Maximum overlap between the cyclopropane's Walsh orbitals and the carbonyl's π* orbital occurs when the C-C bond of the cyclopropane ring is aligned with the π system, in a "bisected" conformation.

While crystal structure data for the exact molecule is not available, studies on the closely related compound 4-(cyclopropanecarboxamido)benzoic acid show a dihedral angle of 63.2° between the benzene ring and the cyclopropane ring. nih.govresearchgate.net This significant twist suggests that achieving planarity for maximum conjugation across the entire molecule is unlikely, and that steric and electronic factors lead to a compromised, non-planar ground-state conformation.

The conformation of the carboxylic acid group relative to the aromatic ring also plays a role. Studies of substituted benzoic acids have identified multiple stable conformers based on the orientation of the hydroxyl and carbonyl groups. mdpi.com The specific conformation adopted by this compound in solution would likely be influenced by the solvent polarity, which can alter the relative stability of different conformers. rsc.org This conformational preference directly impacts reactivity, as the accessibility of the ester carbonyl to incoming nucleophiles and the orbital alignments necessary for electronic effects are dictated by the molecule's spatial arrangement. wikipedia.org

Table 2: Torsional Angles and Conformational Data for a Related Structure

Compound Moiety 1 Moiety 2 Dihedral Angle (°)
4-(Cyclopropanecarboxamido)benzoic acid Benzene Ring Cyclopropane Ring 63.2

Data from X-ray crystallography of an analogous amide structure. nih.govresearchgate.net

Advanced Analytical Characterization in Research of 4 Cyclopropylcarbonyl Oxy Benzoic Acid

Spectroscopic Methodologies for Structural Elucidation Beyond Basic Identification

Spectroscopic techniques are indispensable for probing the molecular structure of 4-[(Cyclopropylcarbonyl)oxy]benzoic acid, offering insights far beyond simple confirmation of its presence.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are critical.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, connectivity, and number of different types of protons. For this compound, the spectrum would be characterized by distinct signals for the aromatic protons, the cyclopropyl (B3062369) protons, and the carboxylic acid proton. The aromatic protons on the benzene (B151609) ring typically appear as two doublets in the downfield region (approximately δ 7.2-8.2 ppm), indicative of a 1,4-disubstituted pattern. The carboxylic acid proton is expected to be a broad singlet at a very downfield chemical shift (δ 10-13 ppm), which can exchange with deuterium (B1214612) upon addition of D₂O. The cyclopropyl group protons would present a more complex pattern in the upfield region (approximately δ 0.9-1.8 ppm) due to their unique chemical and magnetic environments.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. Key signals would include the carboxyl carbon (δ ~165-175 ppm), the ester carbonyl carbon (δ ~170-180 ppm), and the aromatic carbons (δ ~120-155 ppm). The carbons of the cyclopropyl ring would appear in the upfield region (δ ~5-15 ppm).

Mechanistic Insights: Beyond structural confirmation, NMR is pivotal for mechanistic studies. For instance, in monitoring the synthesis of this compound (e.g., from 4-hydroxybenzoic acid and cyclopropanecarbonyl chloride), ¹H NMR can be used to follow the disappearance of starting material signals and the appearance of product signals, allowing for the calculation of reaction kinetics and optimization of reaction conditions. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to definitively establish the connectivity between the cyclopropylcarbonyl group and the benzoic acid moiety through the ester linkage.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH)10.0 - 13.0 (br s, 1H)166.8
Aromatic C-H (ortho to -COOH)8.15 (d, 2H)131.5
Aromatic C-H (ortho to -O(C=O)-)7.25 (d, 2H)121.8
Aromatic C (ipso to -COOH)-128.5
Aromatic C (ipso to -O(C=O)-)-154.5
Ester Carbonyl (C=O)-173.0
Cyclopropyl CH1.70 (m, 1H)13.5
Cyclopropyl CH₂1.05 (m, 4H)9.0

Note: These are predicted values based on data from analogous compounds like 4-cyclopropylbenzoic acid and various phenyl esters. Actual experimental values may vary.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule. nih.govresearchgate.netspectroscopyonline.comdocbrown.info

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by characteristic absorption bands. A very broad O-H stretch from the carboxylic acid group is expected in the region of 2500-3300 cm⁻¹. docbrown.info Two distinct C=O stretching vibrations would be visible: one for the carboxylic acid carbonyl (around 1700-1720 cm⁻¹) and another for the ester carbonyl (around 1750-1770 cm⁻¹). The C-O stretching vibrations of the ester and carboxylic acid groups would appear in the 1100-1300 cm⁻¹ region. Aromatic C-H and C=C stretching bands would also be present.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The symmetric stretching of the aromatic ring is often a strong band in the Raman spectrum. The C=O stretching vibrations are also Raman active. The cyclopropyl ring breathing modes would also give rise to characteristic signals.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

Functional Group Vibrational Mode Predicted FT-IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
Carboxylic AcidO-H stretch2500-3300 (broad)Weak
Carboxylic AcidC=O stretch1700-17201700-1720
EsterC=O stretch1750-17701750-1770
Ester/Carboxylic AcidC-O stretch1100-1300Present
Aromatic RingC=C stretch1450-1600Strong
Cyclopropyl RingRing modes~1020, ~850Present

Note: Predicted frequencies are based on typical ranges for these functional groups in similar molecular environments. nih.govspectroscopyonline.com

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. nist.govkoreascience.kr

Fragmentation Analysis: In electron ionization (EI) mass spectrometry, this compound would likely exhibit a molecular ion peak [M]⁺. The fragmentation pattern would be key to confirming the structure. Expected fragmentation pathways include:

Loss of the carboxylic acid group (-COOH, 45 Da).

Cleavage of the ester bond, leading to fragments corresponding to the cyclopropylcarbonyl cation ([C₄H₅O]⁺, m/z 69) and the 4-hydroxybenzoic acid radical cation.

Decarboxylation of the molecular ion or subsequent fragments.

Isotope Labeling Studies: Isotope labeling, where atoms like ¹³C or ¹⁸O are incorporated into the molecule, is a powerful tool for elucidating fragmentation mechanisms. For example, by selectively labeling the carbonyl oxygen of the cyclopropylcarbonyl group with ¹⁸O, the fragmentation pathway leading to the loss of this group can be definitively tracked by observing the mass shift in the corresponding fragment ions. Similarly, deuterium labeling of the cyclopropyl group can help in assigning its fragments.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Ion Proposed Neutral Loss
192[M]⁺-
147[M - COOH]⁺COOH
121[HOC₆H₄CO]⁺C₄H₅O
69[C₃H₅CO]⁺HOC₆H₄COO

Note: These are predicted fragmentation patterns based on the principles of mass spectrometry and data from related benzoic acid esters. nist.gov

Chromatographic Techniques for Reaction Monitoring and Purity Assessment

Chromatographic methods are essential for separating this compound from reaction mixtures, byproducts, and impurities, as well as for assessing its purity.

Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are standard for analyzing complex mixtures. researchgate.netrsc.orgnih.govvu.edu.au

GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds. For the analysis of this compound, derivatization (e.g., silylation or methylation of the carboxylic acid group) might be necessary to increase its volatility and thermal stability, preventing decomposition in the hot injector port and column. GC-MS would allow for the separation and identification of volatile impurities from the synthesis.

LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) is a more versatile technique for this compound as it does not require the analyte to be volatile. researchgate.netrsc.orgnih.govvu.edu.au Reversed-phase HPLC using a C18 column with a mobile phase of acetonitrile (B52724) and water (often with a formic acid or ammonium (B1175870) acetate (B1210297) modifier to improve peak shape and ionization) would be a typical setup. researchgate.netvu.edu.au LC-MS can be used to monitor the progress of a reaction by quantifying the consumption of reactants and the formation of the product and any byproducts in real-time. It is also the primary method for determining the purity of the final product.

While this compound itself does not have isomers that are readily apparent, preparative chromatography is crucial for its purification. nih.govnih.gov During its synthesis, side reactions could potentially lead to the formation of positional isomers (e.g., if starting from a mixture of hydroxybenzoic acids) or other related impurities.

Preparative HPLC: Preparative High-Performance Liquid Chromatography (Prep-HPLC) operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate larger quantities of the desired compound. nih.govnih.gov By collecting the fraction corresponding to the retention time of this compound, a highly pure sample can be obtained. The purity of the collected fractions would then be verified by analytical HPLC or other spectroscopic methods.

Thermal Analysis in Investigating Molecular Behavior

Thermal analysis encompasses a suite of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program. mdpi.com These methods are crucial for determining the thermal stability, decomposition characteristics, and phase transition behavior of materials like this compound.

Thermogravimetric Analysis (TGA) is a cornerstone technique for assessing the thermal stability and decomposition profile of a material. It works by continuously measuring the mass of a sample as it is heated at a constant rate. The resulting data, a TGA curve, plots mass loss against temperature, revealing the temperatures at which the compound degrades.

While specific TGA data for this compound is not extensively detailed in publicly available literature, the decomposition of related benzoic acid derivatives has been studied. For instance, research on various benzoic acid derivatives indicates that thermal degradation often initiates with decarboxylation, the loss of a carboxyl group (-COOH) as carbon dioxide. nih.gov In the case of this compound, a plausible decomposition pathway would involve initial cleavage of the ester bond, followed by subsequent breakdown of the resulting molecular fragments at higher temperatures.

A hypothetical TGA experiment on this compound would provide critical data points, including the onset temperature of decomposition and the temperatures of maximum mass loss rates. This information is vital for establishing the upper temperature limit for the compound's handling and storage.

Table 1: Hypothetical TGA Data for this compound

ParameterDescriptionHypothetical Value Range
Onset Temperature (Tonset) The temperature at which significant mass loss begins.200 - 250 °C
Peak Decomposition Temp (Tpeak) The temperature at which the rate of mass loss is at its maximum.250 - 300 °C
Residue at 600 °C The percentage of mass remaining at the end of the analysis.< 5%

Note: The values in this table are hypothetical and are intended for illustrative purposes. Actual experimental data would be required for definitive characterization.

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the thermal transitions of a material. It measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This allows for the detection of transitions such as melting, crystallization, and glass transitions.

For this compound, DSC analysis would be instrumental in determining its melting point and identifying any polymorphic phase transitions. The melting point is a key physical property that provides an indication of purity. A sharp melting peak in a DSC thermogram is characteristic of a pure crystalline substance. Broader peaks may suggest the presence of impurities or multiple crystalline forms.

Studies on similar benzoic acid derivatives have shown that they can exhibit complex thermal behaviors, including the formation of liquid crystalline phases. researchgate.net A DSC analysis of this compound would reveal if such mesophases are present by detecting additional endothermic or exothermic peaks before the final melting transition.

Table 2: Expected DSC Data for this compound

Thermal EventDescriptionExpected Temperature Range
Melting Point (Tm) The temperature at which the solid phase transitions to a liquid.150 - 180 °C
Enthalpy of Fusion (ΔHf) The amount of energy required to melt the sample.Varies based on crystallinity
Crystallization (Tc) The temperature at which the compound crystallizes upon cooling.Dependent on cooling rate

Note: The values in this table are based on general characteristics of related compounds and require experimental verification for this compound.

Computational and Theoretical Investigations of 4 Cyclopropylcarbonyl Oxy Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level, providing insights that are often inaccessible through experimental means alone.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to predict the geometric and electronic properties of molecules. For a molecule like 4-[(cyclopropylcarbonyl)oxy]benzoic acid, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), can determine optimized molecular geometry, vibrational frequencies, and electronic properties. vjst.vnresearchgate.net

Studies on benzoic acid and its derivatives reveal how substituents on the phenyl ring influence the electronic environment. semanticscholar.org For instance, the acidity of substituted benzoic acids has been successfully correlated with DFT-calculated descriptors like chemical potential and Fukui functions. semanticscholar.org Electron-withdrawing groups generally increase acidity, a trend that DFT can quantify. semanticscholar.org In the case of this compound, the ester group's position and electronic influence would be a key determinant of the carboxylic acid's pKa.

DFT is also used to calculate reactivity descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity. For related benzoic acid derivatives, the HOMO-LUMO gap has been computed to understand their properties. researchgate.net

The table below presents representative DFT-calculated electronic properties for benzoic acid, which serves as the core of the target molecule.

PropertyValue (B3LYP/6-311++G(2d,p))Reference
HOMO Energy-7.5 eV vjst.vn
LUMO Energy-1.8 eV vjst.vn
Energy Gap5.7 eV vjst.vn
Dipole Moment1.9 D vjst.vn

This interactive table shows key electronic properties of benzoic acid calculated using DFT. These values provide a baseline for understanding the electronic characteristics of its derivatives.

Furthermore, DFT calculations on cyclopropyl (B3062369) ketones have shown how the cyclopropyl group affects reactivity through conjugation and stabilization of radical intermediates. manchester.ac.uk The cyclopropyl group in this compound would similarly influence the electronic properties of the adjacent carbonyl group.

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy than standard DFT for calculating molecular energies, though at a greater computational expense. High-accuracy composite methods like CBS-QB3 are particularly valuable for obtaining precise thermochemical data.

A key application of these methods is the study of reaction energetics and conformational stability. For example, CBS-QB3 calculations have been used to investigate the stability of cyclopropanecarboxylic acid esters. nih.gov These studies revealed that the cyclopropyl group provides significant hyperconjugative stabilization to the ester, which enhances its hydrolytic stability compared to other alkyl esters like valacyclovir. nih.gov This intrinsic stability is a critical property of this compound that can be precisely quantified using ab initio methods.

CompoundHydrolysis Half-life (pH 6, 40°C)Computational MethodFindingReference
Valacyclovir69.7 hCBS-QB3Standard ester stability nih.gov
Cyclopropane (B1198618) analogue>300 hCBS-QB3Hyperconjugative stabilization by cyclopropyl group nih.gov

This interactive table compares the hydrolytic stability of a standard ester with its cyclopropane analogue, highlighting the stabilization effect revealed by high-accuracy ab initio calculations.

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of conformational dynamics. For a flexible molecule like this compound, which has several rotatable bonds (e.g., C-O-C ester linkage, C-C bond to the carboxyl group), MD simulations are essential for exploring its accessible conformations. researchgate.net

Simulations of similar aromatic esters and carboxylic acids have shown that molecules exist as an ensemble of interconverting conformers. colab.wsnih.gov The relative populations of these conformers are determined by their free energies. MD simulations can map out the potential energy surface associated with key dihedral angles, identifying low-energy minima (stable conformers) and the energy barriers between them. nih.gov For example, studies on acetic acid show a significant energy penalty to rotate from the preferred syn conformation to the anti conformation of the carboxyl group. nih.gov Similarly, the orientation of the cyclopropyl group relative to the ester plane and the benzoic acid ring's orientation are dynamic features that MD can elucidate.

Understanding the chemical reactions of this compound, such as its synthesis, hydrolysis, or decarboxylation, requires mapping out the entire reaction pathway. Computational methods are used to locate the structures of transition states (TS)—the highest energy points along a reaction coordinate—and intermediates. rsc.org

DFT calculations are frequently employed to model reaction mechanisms. For instance, the mechanism of benzoic acid decarboxylation has been studied, identifying a multi-step path with specific activation energies. researchgate.net Similarly, computational studies on the ring-opening of electrophilic cyclopropanes have detailed the SN2 reaction pathways with various nucleophiles. researchgate.net

Recent DFT studies on the copper-catalyzed reactions of cyclopropenes have successfully elucidated the mechanistic basis for diastereoselectivity. acs.orgacs.org These calculations identified key intermediates and transition states, showing how ligand-substrate interactions control the reaction's outcome. acs.orgacs.org For a reaction involving this compound, such analysis could predict the most favorable pathway for its formation or subsequent functionalization, guiding synthetic efforts. The decomposition of related cyclopropenone derivatives has also been shown to proceed through a stepwise mechanism with a short-lived intermediate, a level of detail only accessible through computation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or chemical reactivity. chitkara.edu.in These models rely on computational descriptors that quantify various aspects of a molecule's physicochemical properties.

For derivatives of benzoic acid, QSAR models have been successfully developed to predict activities like antimicrobial potential. chitkara.edu.innih.gov These studies have shown that reactivity and biological function are often governed by a combination of electronic, steric, and hydrophobic parameters. nih.gov For example, a QSAR study on p-amino benzoic acid derivatives found that electronic parameters like the total energy and the energy of the LUMO were dominant in explaining their antimicrobial activity. chitkara.edu.in Another study on benzoylaminobenzoic acid derivatives revealed that inhibitory activity increased with greater hydrophobicity, molar refractivity, and aromaticity. nih.gov

QSAR Study SubjectKey DescriptorsCorrelationReference
p-Hydroxy benzoic acid derivativesMolecular connectivity, shape indices, topological indexGoverned antimicrobial activity nih.gov
Benzoylaminobenzoic acid derivativesHydrophobicity, molar refractivity, aromaticityIncreased inhibitory activity nih.gov
p-Amino benzoic acid derivativesTotal energy (Te), LUMO energyExplained antimicrobial activity chitkara.edu.in

This interactive table summarizes key findings from QSAR studies on benzoic acid derivatives, illustrating the types of computational descriptors used to model structure-reactivity relationships.

For this compound, a QSAR approach could be used to predict its properties by calculating descriptors such as its octanol/water partition coefficient (logP), molecular surface area, dipole moment, and HOMO/LUMO energies, and comparing them to a training set of similar molecules with known properties.

Molecular dynamics simulations and other classical modeling techniques rely on force fields—a set of parameters and potential functions that describe the energy of a system. The accuracy of these simulations is critically dependent on the quality of the force field. For a molecule containing less common fragments like a cyclopropyl ester, standard force fields may lack accurate parameters.

Therefore, a crucial step is the development and validation of specific force field parameters. This process typically involves using high-level quantum mechanical calculations (DFT or ab initio) to compute the energies of various molecular conformations and geometries. colab.wsresearchgate.net These quantum data are then used to fit the force field parameters, such as bond stretching constants, angle bending constants, and torsional potentials. For example, Lennard-Jones parameters for cyclopropane have been optimized by fitting to experimental vapor-liquid equilibrium data. researchgate.net Similarly, force field parameters for the ester moiety have been derived by fitting to conformational analysis results from DFT calculations. colab.ws Validating these new parameters involves running simulations and comparing the results for bulk properties (like density or enthalpy of vaporization) against experimental data.

Advanced Applications of 4 Cyclopropylcarbonyl Oxy Benzoic Acid in Chemical Science

Role as a Precursor in Polymer Chemistry and Material Science

The bifunctional nature of 4-[(Cyclopropylcarbonyl)oxy]benzoic acid, possessing both a carboxylic acid group and a cyclopropylcarbonyl ester, makes it a candidate for applications in polymer chemistry and material science. Its rigid aromatic core is a common feature in high-performance polymers, while the terminal carboxylic acid allows for its incorporation into polymer chains.

Currently, there is a lack of specific research in publicly available scientific literature detailing the synthesis and use of specialized plasticizers derived directly from this compound. However, the broader class of benzoate (B1203000) esters is well-established in the production of plasticizers. sigmaaldrich.comnih.gov These are often synthesized through the esterification of benzoic acid or its derivatives. sigmaaldrich.comnih.gov In a theoretical context, the carboxylic acid group of this compound could be esterified with various alcohols to produce novel benzoate esters. The presence of the cyclopropyl (B3062369) group could impart unique properties to a polyvinyl chloride (PVC) matrix, potentially influencing its flexibility and thermal properties in ways distinct from traditional benzoate plasticizers. Further research would be required to validate its efficacy and compatibility as a plasticizer.

The structure of this compound makes it a suitable monomer for certain types of polymerization reactions, particularly in the synthesis of liquid crystalline polymers (LCPs). LCPs are a class of materials known for their exceptional mechanical properties and thermal stability. The rigid, rod-like structure of the 4-oxybenzoyl moiety is a common mesogenic unit in LCPs.

While direct polymerization studies on this compound are not extensively documented, related compounds such as 4,4'-Oxybisbenzoic acid are used as monomers in the preparation of polyarylate liquid crystal polymers. nih.gov Benzoic acid itself has been utilized as an organocatalyst for the ring-opening copolymerization of monomers like L-lactide and ε-caprolactone, demonstrating the utility of the carboxylic acid functional group in polymer synthesis. chemeo.com The presence of the carboxylic acid on this compound would allow it to be incorporated into polyester (B1180765) chains through condensation polymerization with suitable diols or other monomers. The cyclopropyl group would function as a pendant side group on the polymer backbone, potentially influencing the polymer's solubility, thermal behavior, and packing in the solid state.

Table 1: Potential Polymerization Reactions Involving this compound

Polymerization TypeCo-monomer ExampleResulting Polymer ClassPotential Property Influence of Cyclopropyl Group
PolycondensationEthylene GlycolPolyesterModification of thermal transitions (Tg, Tm)
Polycondensation4,4'-BiphenolAromatic Polyester (LCP)Alteration of liquid crystalline phase behavior

Utilization as a Synthetic Building Block for Complex Organic Scaffolds

The distinct chemical functionalities within this compound offer multiple avenues for its use as a building block in the synthesis of more complex molecules.

The cyclopropyl group is a strained three-membered ring that can participate in unique chemical transformations, making it a valuable motif in medicinal chemistry and organic synthesis. While there is no specific literature detailing the use of this compound for this purpose, its structure allows for the introduction of the cyclopropylcarbonyl moiety into target molecules. The ester linkage can be cleaved under hydrolytic conditions to release cyclopropanecarboxylic acid. More strategically, the entire molecule can be used to append the 4-(cyclopropylcarbonyloxy)benzoyl group onto a substrate bearing a suitable functional group for reaction with the carboxylic acid. The presence of the strained cyclopropane (B1198618) ring can be a key feature in the design of biologically active molecules.

There is currently no available research that documents the use of this compound as a chiral auxiliary or ligand in asymmetric synthesis. In principle, the carboxylic acid functionality could be used to attach the molecule to a chiral catalyst or substrate. However, the molecule itself is achiral. For it to be useful in asymmetric synthesis, it would likely need to be derivatized with a chiral component or used in conjunction with a chiral catalyst. The field of asymmetric synthesis often employs chiral ligands and catalysts to achieve high enantioselectivity, and while benzoic acid derivatives can be part of such systems, the specific contribution of the cyclopropylcarbonyl group in this compound to stereochemical control has not been investigated.

Catalytic and Ancillary Roles in Organic Transformations

The potential for this compound to act in catalytic or ancillary roles is primarily associated with its carboxylic acid group. Carboxylic acids can function as Brønsted acid catalysts in various organic reactions. For instance, benzoic acid has been shown to catalyze the ring-opening polymerization of lactones. chemeo.com It is plausible that this compound could exhibit similar catalytic activity.

However, there are no specific studies in the scientific literature that report the use of this compound as a catalyst or as an ancillary reagent to promote or modify organic transformations. Its utility in this context remains a subject for future investigation. The electronic effects of the cyclopropylcarbonyloxy substituent on the acidity of the carboxylic acid would be a key determinant of its catalytic potential compared to unsubstituted benzoic acid.

Catalysis by Benzoic Acid Derivatives

Benzoic acid and its derivatives have emerged as versatile players in the field of catalysis, participating in a range of organic transformations. These compounds can act as organocatalysts or as crucial ligands in transition-metal-catalyzed reactions. Their utility stems from the electronic properties of the benzene (B151609) ring and the coordinating ability of the carboxylic acid group.

Research has demonstrated that benzoic acid itself can serve as a simple, thermostable organocatalyst for reactions like the ring-opening (co)polymerization of lactones. In a solvent-free process, benzoic acid has been effectively used to produce well-defined aliphatic polyesters. A proposed bifunctional mechanism involves the activation of both the monomer and the propagating hydroxyl group through hydrogen bonding.

In the realm of transition-metal catalysis, benzoic acid derivatives are instrumental as directing groups for C-H bond functionalization. This strategy allows for the selective activation of otherwise inert C-H bonds, providing a powerful tool for the efficient synthesis of complex molecules. For instance, rhodium-catalyzed annulation of alkoxy-substituted benzoic acids with alkynes has been studied to understand the influence of substituents on regioselectivity. mdpi.com In these reactions, the carboxylic acid moiety coordinates to the metal center, directing the catalytic activity to a specific position on the aromatic ring. The nature of the catalyst and the substituents on the benzoic acid can significantly influence the reaction's outcome. mdpi.com

Furthermore, catalytic systems based on cobalt acetate (B1210297) have been employed for the selective oxidation of tolyl-substituted precursors to form benzoic acid derivatives. researchgate.net This highlights the role of benzoic acid derivatives not only as catalysts themselves but also as products of catalytic oxidation processes. The table below summarizes representative catalytic systems involving benzoic acid derivatives.

While direct catalytic applications of this compound are not yet extensively documented, its structural similarity to other catalytically active benzoic acid derivatives suggests its potential in similar transformations. The cyclopropylcarbonyl group can influence the electronic environment of the benzoic acid moiety, potentially tuning its catalytic activity or its efficacy as a directing group in C-H activation reactions.

Role in Functionalization of Carbon Nanomaterials

The modification of carbon nanomaterials, such as carbon nanotubes (CNTs), is crucial for enhancing their properties and enabling their integration into advanced materials and devices. The functionalization of CNTs improves their solubility, processability, and compatibility with other materials. Benzoic acid derivatives have been identified as effective agents for this purpose.

A significant advancement in this area is the direct functionalization of multi-walled carbon nanotubes (MWCNTs) with 4-substituted benzoic acids. researchgate.net This has been achieved through a "direct" Friedel-Crafts acylation reaction in a mild medium of polyphosphoric acid (PPA) and phosphorus pentoxide (P₂O₅). researchgate.net This method is particularly noteworthy because it does not require the pre-oxidation of the CNTs, a common step in other functionalization techniques that can introduce defects into the nanotube structure. researchgate.net

The reaction involves the acylation of the CNT sidewalls with the 4-substituted benzoic acid, resulting in the covalent attachment of the aryl carbonyl moieties to the nanotube surface. researchgate.net This process has been shown to be effective for various 4-substituted benzoic acids, leading to functionalized MWNTs (F-MWNTs) without disrupting the primary structure of the nanotubes. researchgate.net The degree of functionalization can be controlled, and the resulting F-MWNTs exhibit improved dispersion in various solvents.

The table below outlines the key aspects of this functionalization method.

Functionalization MethodReagentsSubstrateKey AdvantageReference
Friedel-Crafts Acylation4-Substituted Benzoic Acids, PPA, P₂O₅Pristine Multi-Walled Carbon Nanotubes (P-MWNTs)Avoids pre-oxidation, preserves nanotube structure researchgate.net

The use of this compound in this context is highly plausible. The cyclopropyl group offers a unique aliphatic moiety that could impart specific properties to the functionalized CNTs. For instance, it could influence the interfacial interactions in polymer nanocomposites or serve as a reactive handle for further chemical modifications. The ability to functionalize CNTs with such tailored molecules opens up new possibilities for creating advanced materials with precisely controlled properties.

Future Research Directions and Emerging Challenges in 4 Cyclopropylcarbonyl Oxy Benzoic Acid Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of 4-[(Cyclopropylcarbonyl)oxy]benzoic acid typically involves the esterification of 4-hydroxybenzoic acid. While effective, these methods often rely on conventional batch processing with stoichiometric reagents and volatile organic solvents, which present environmental and efficiency challenges. Future research is critically aimed at developing greener and more economical synthetic protocols.

Key areas of development include:

Advanced Catalysis: Research into novel catalysts is paramount. This includes exploring solid acid catalysts like ion-exchange resins (e.g., Amberlyst 15) and sulfonated biochar, which can be easily separated and recycled, reducing waste and cost. dergipark.org.trmdpi.com Deep eutectic solvents (DES) have also shown high catalytic activity for esterifying benzoic acid, offering an environmentally friendly dual solvent-catalyst system. dergipark.org.trdergipark.org.tr Enzymatic catalysis, using lipases, presents a highly selective and mild alternative, minimizing byproduct formation. nih.gov

Process Intensification: Shifting from batch to continuous flow reactors can significantly enhance efficiency. Flow chemistry allows for precise control over reaction parameters (temperature, pressure, and stoichiometry), leading to higher yields, improved safety, and reduced reaction times.

Green Solvents: The replacement of traditional volatile organic compounds with greener alternatives like acetone, acetonitrile (B52724), or even supercritical fluids (e.g., scCO₂) is a major goal. rsc.org These solvents reduce environmental impact and can simplify product purification.

Energy-Efficient Activation: Investigating alternative energy sources such as microwave irradiation or ultrasonication can accelerate reaction rates and often lead to higher yields in shorter times compared to conventional heating. guidechem.comresearchgate.net For instance, microwave-assisted synthesis of similar esters has been shown to dramatically reduce reaction times from hours to minutes. guidechem.com

Table 1: Comparison of Synthetic Approaches for Acyloxybenzoic Acids
ApproachCatalyst/MethodAdvantagesChallenges
Traditional SynthesisMineral Acids (e.g., H₂SO₄, HCl)Well-established, inexpensive reagents.Corrosive, difficult to separate, generates acidic waste. mdpi.com
Heterogeneous CatalysisIon-exchange resins, zeolites, sulfonated carbons.Easily separable, reusable, reduced corrosion. dergipark.org.trPotential for lower activity, catalyst deactivation.
Homogeneous Green CatalysisDeep Eutectic Solvents (DES), Ionic Liquids.High catalytic activity, dual role as solvent and catalyst. dergipark.org.trdergipark.org.trCost, viscosity, and complete separation can be challenging.
BiocatalysisImmobilized LipasesHigh selectivity, mild reaction conditions, environmentally benign. nih.govEnzyme stability, substrate scope, and higher catalyst cost.
Process IntensificationFlow Chemistry, Microwave IrradiationRapid optimization, enhanced safety, higher throughput, reduced reaction times. guidechem.comresearchgate.netSpecialized equipment required, potential for clogging in flow systems.

Exploration of Novel Reactivity Pathways for the Cyclopropyl (B3062369) Ester Moiety

The cyclopropyl group is more than just a stable substituent; its inherent ring strain (approximately 27 kcal/mol) and unique electronic properties make it a latent source of reactivity. researchgate.net While the ester linkage to the benzoic acid provides stability, the cyclopropyl ring itself can participate in a variety of transformations under the right conditions, a research area that remains largely unexplored for this specific molecule.

Future research directions include:

Ring-Opening Reactions: The strained three-membered ring can undergo cleavage via thermal, photochemical, or catalytic activation. beilstein-journals.orgnih.gov Such reactions could be triggered by transition metals (e.g., palladium, copper, rhodium), Lewis acids, or radical initiators to generate new linear or cyclic structures. beilstein-journals.orgrsc.org For example, palladium-catalyzed C-C bond cleavage of related N-cyclopropyl acylhydrazones has been shown to produce pyrazoles through a deconstructive strategy. rsc.org

Cycloadditions: The cyclopropyl ketone functionality is known to participate in formal [3+2] cycloadditions with alkenes and alkynes, a reaction that could be adapted for the ester variant. acs.org This would provide access to complex sp³-rich cyclopentane (B165970) and cyclopentene (B43876) architectures.

Mechanistic Studies: Detailed mechanistic investigations using computational (DFT) and experimental methods are needed to understand the factors controlling the regioselectivity and stereoselectivity of these potential transformations. This includes studying the influence of the para-substituted benzoic acid on the reactivity of the cyclopropyl ring.

Advanced In Situ Spectroscopic Studies of Reaction Intermediates

A deeper understanding of the synthesis of this compound requires moving beyond simple endpoint analysis. Advanced in situ spectroscopic techniques are crucial for monitoring reaction progress in real-time, identifying transient intermediates, and elucidating complex reaction mechanisms.

Emerging approaches in this area involve:

Flow-Cell Spectroscopy: Combining flow reactors with spectroscopic probes (FTIR, NMR) allows for continuous, real-time analysis of the reaction mixture as it evolves. acs.org This is particularly powerful for optimizing reaction conditions and identifying unstable intermediates that would be missed by traditional offline sampling.

Combined Spectroscopic Methods: The complementary nature of different spectroscopic techniques can provide a more complete picture. thermofisher.com For instance, Attenuated Total Reflectance (ATR)-FTIR is excellent for tracking the disappearance of reactants (e.g., the O-H stretch of 4-hydroxybenzoic acid) and the appearance of the product's ester carbonyl group. acs.orgcmro.in Simultaneously, NMR spectroscopy can provide quantitative data on the concentration of each species and detailed structural information of any intermediates formed. acs.orgthermofisher.com

Two-Dimensional Correlation Spectroscopy (2D-COS): This technique can be applied to time-resolved FTIR or NMR data to reveal the sequence of events during a reaction. acs.org By correlating spectral changes over time, it is possible to determine the order in which different functional groups appear or disappear, helping to validate proposed mechanistic pathways.

Table 2: In Situ Spectroscopic Techniques for Reaction Monitoring
TechniqueInformation ProvidedApplication in Synthesis of this compound
FTIR (ATR)Functional group changes, qualitative reaction progress. cmro.inMonitoring disappearance of phenol (B47542) -OH and appearance of ester C=O bands. thermofisher.com
NMRQuantitative concentration data, structural elucidation of intermediates and products. thermofisher.comQuantifying reactant consumption and product formation, identifying side products.
RamanComplementary to FTIR, good for aqueous systems and symmetric bonds.Monitoring C=C bonds of the aromatic ring and the cyclopropyl C-C bonds.
2D-COSSequential order of bond formation/cleavage events. acs.orgElucidating the precise sequence of intermediate formation and consumption.

Integration of Machine Learning and AI in Reaction Prediction and Design

Future applications include:

Reaction Condition Optimization: ML algorithms can be trained on large datasets of known esterification reactions to predict the optimal combination of catalyst, solvent, temperature, and reaction time to maximize the yield of the target molecule. beilstein-journals.org This data-driven approach can significantly reduce the number of experiments required for optimization.

Retrosynthesis and Novel Pathway Discovery: AI-powered retrosynthesis tools can propose new synthetic pathways to the target molecule, potentially identifying more efficient or sustainable routes that might be overlooked by chemists. engineering.org.cn These tools learn the rules of chemical reactivity from vast reaction databases.

Predictive Modeling: By analyzing the electronic and steric properties of reactants, ML models can predict the likelihood and selectivity of a reaction. eurekalert.orgchemeurope.com This could be used to screen potential catalysts or to anticipate the formation of byproducts in the synthesis of this compound. The integration of AI can help create a platform where chemists can analyze their own reaction systems for better outcomes. eurekalert.org

Unexplored Applications in Functional Materials or Advanced Catalysis

While its current utility is in the pharmaceutical sector, the inherent structure of this compound suggests potential in materials science and catalysis—areas that remain completely unexplored.

Promising future research directions are:

Liquid Crystals: Benzoic acid derivatives are well-known building blocks for liquid crystals due to their rigid, calamitic (rod-like) shape, which promotes the formation of ordered mesophases. tandfonline.comnih.govnih.gov The presence of the cyclopropyl group could introduce unique packing behaviors and electronic properties, potentially leading to novel liquid crystalline materials with specific thermal or optical responses.

Functional Polymers and MOFs: The carboxylic acid group is an ideal anchor point for polymerization or for incorporation into metal-organic frameworks (MOFs). acs.orgmdpi.com Polymers or MOFs containing this moiety could exhibit interesting properties for gas separation, molecular recognition, or as encapsulating agents, where the cyclopropyl group could tune the pore size and chemical environment. acs.org

Ligands for Asymmetric Catalysis: Chiral derivatives of the molecule could be synthesized and explored as ligands for transition metal catalysts. The rigid benzoic acid backbone combined with the stereochemically defined cyclopropyl group could create a well-defined chiral pocket, enabling high enantioselectivity in catalytic reactions.

Table 3: Potential Unexplored Applications
Application AreaRelevant Structural FeaturePotential Function
Liquid CrystalsRigid benzoic acid core. tandfonline.comnih.govFormation of nematic or smectic phases for display or sensor technologies.
Specialty PolymersCarboxylic acid for polymerization; ester for tunable properties. acs.orgMaterials with tailored thermal stability, mechanical strength, or optical properties.
Metal-Organic Frameworks (MOFs)Carboxylic acid as a linker.Porous materials for gas storage, separation, or heterogeneous catalysis. acs.org
Asymmetric CatalysisChiral cyclopropyl moiety and rigid backbone.Chiral ligands for enantioselective metal-catalyzed transformations.

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